molecular formula C23H30O7 B566451 6-[(1E,3E,5E)-6-[(1R,3S,4R,5S,7R,8S)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one CAS No. 100760-66-5

6-[(1E,3E,5E)-6-[(1R,3S,4R,5S,7R,8S)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one

Cat. No.: B566451
CAS No.: 100760-66-5
M. Wt: 418.486
InChI Key: BHMIDMOHWXULQB-MUIQRTEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(1E,3E,5E)-6-[(1R,3S,4R,5S,7R,8S)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[321]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one is a complex organic compound with a unique structure

Scientific Research Applications

6-[(1E,3E,5E)-6-[(1R,3S,4R,5S,7R,8S)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one has several scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1E,3E,5E)-6-[(1R,3S,4R,5S,7R,8S)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one typically involves multiple steps, including the formation of the bicyclic core and the attachment of the triene and pyranone moieties. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The conjugated triene system can be reduced to form saturated or partially saturated products.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the triene system can produce saturated hydrocarbons.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress pathways. Its potential anticancer activity could involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A compound with a similar bicyclic structure but different functional groups.

    Spiropentadiene: A polycyclic alkene with a similar conjugated system.

    Basketane: A polycyclic alkane with a similar core structure.

Uniqueness

What sets 6-[(1E,3E,5E)-6-[(1R,3S,4R,5S,7R,8S)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one apart is its combination of a bicyclic core with multiple hydroxyl groups and a conjugated triene system, which imparts unique chemical and biological properties.

Properties

CAS No.

100760-66-5

Molecular Formula

C23H30O7

Molecular Weight

418.486

IUPAC Name

6-[(1E,3E,5E)-6-[(1R,3S,4R,5S,7R,8S)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one

InChI

InChI=1S/C23H30O7/c1-14-16(28-18(24)13-17(14)27-6)11-9-7-8-10-12-21(3)19(25)23(5)20(26)22(4,30-21)15(2)29-23/h7-13,15,19-20,25-26H,1-6H3/b8-7+,11-9+,12-10+/t15-,19-,20-,21+,22+,23+/m1/s1

InChI Key

BHMIDMOHWXULQB-MUIQRTEUSA-N

SMILES

CC1C2(C(C(O1)(C(C(O2)(C)C=CC=CC=CC3=C(C(=CC(=O)O3)OC)C)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[(1E,3E,5E)-6-[(1R,3S,4R,5S,7R,8S)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one
Reactant of Route 2
6-[(1E,3E,5E)-6-[(1R,3S,4R,5S,7R,8S)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one
Reactant of Route 3
6-[(1E,3E,5E)-6-[(1R,3S,4R,5S,7R,8S)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one
Reactant of Route 4
6-[(1E,3E,5E)-6-[(1R,3S,4R,5S,7R,8S)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one
Reactant of Route 5
6-[(1E,3E,5E)-6-[(1R,3S,4R,5S,7R,8S)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one
Reactant of Route 6
6-[(1E,3E,5E)-6-[(1R,3S,4R,5S,7R,8S)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one

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